molecular formula C19H15F4N3O2 B2988991 1-(1,3-BENZOXAZOL-2-YL)-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE CAS No. 1796923-43-7

1-(1,3-BENZOXAZOL-2-YL)-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE

Cat. No.: B2988991
CAS No.: 1796923-43-7
M. Wt: 393.342
InChI Key: BCYYEMPRJGQARQ-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide is a complex organic compound that features a benzoxazole ring, a fluorinated phenyl group, and a pyrrolidine carboxamide moiety

Preparation Methods

The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of ortho-aminophenol with a carboxylic acid derivative.

    Introduction of the Fluorinated Phenyl Group: This step often involves the use of fluorinated reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Pyrrolidine Carboxamide Moiety: This can be synthesized through the reaction of a pyrrolidine derivative with a carboxylic acid or its activated form (e.g., an acid chloride).

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1,3-Benzoxazol-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,3-Benzoxazol-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical activity.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the development of new agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The fluorinated phenyl group and benzoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(1,3-Benzoxazol-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3O2/c20-13-8-7-11(10-12(13)19(21,22)23)24-17(27)15-5-3-9-26(15)18-25-14-4-1-2-6-16(14)28-18/h1-2,4,6-8,10,15H,3,5,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYYEMPRJGQARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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